4-Amino-3-(pyridin-4-yl)butanoic acid

CNS Drug Design ADME Prediction GABA Receptor

4-Amino-3-(pyridin-4-yl)butanoic acid (C₉H₁₂N₂O₂, MW 180.20 g/mol) is a γ-aminobutyric acid (GABA) analog that features a unique hybrid pharmacophore, combining a flexible γ-amino acid backbone with a rigid, aromatic pyridin-4-yl substituent at the β-position. This structure solidly positions the compound within the class of 4-amino-3-substituted-butanoic acid derivatives, a family that includes clinically significant molecules like gabapentin, pregabalin, and baclofen, but critically distinguishes it through the presence of a nitrogen-containing heterocycle that introduces distinct electronic and hydrogen-bonding capabilities.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13545371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(pyridin-4-yl)butanoic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(CC(=O)O)CN
InChIInChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)
InChIKeyFAHJINDDPKCKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(pyridin-4-yl)butanoic Acid Procurement: A Structural Overview of a Pyridinyl GABA Analog


4-Amino-3-(pyridin-4-yl)butanoic acid (C₉H₁₂N₂O₂, MW 180.20 g/mol) is a γ-aminobutyric acid (GABA) analog that features a unique hybrid pharmacophore, combining a flexible γ-amino acid backbone with a rigid, aromatic pyridin-4-yl substituent at the β-position . This structure solidly positions the compound within the class of 4-amino-3-substituted-butanoic acid derivatives, a family that includes clinically significant molecules like gabapentin, pregabalin, and baclofen, but critically distinguishes it through the presence of a nitrogen-containing heterocycle that introduces distinct electronic and hydrogen-bonding capabilities . It is primarily utilized as a research chemical and a versatile building block for medicinal chemistry and chemical biology investigations, particularly for probing GABAergic systems and constructing complex molecular libraries .

Why 4-Amino-3-(pyridin-4-yl)butanoic Acid Cannot Be Simply Replaced by Gabapentin or Baclofen


Interchanging 4-amino-3-substituted-butanoic acid derivatives without rigorous validation is scientifically unsound due to the profound influence of the β-substituent on pharmacological target engagement and physicochemical properties. While gabapentin and pregabalin feature alkyl substituents and baclofen possesses a chlorophenyl group, the pyridin-4-yl moiety in the target compound introduces a basic nitrogen capable of acting as a hydrogen-bond acceptor and participating in π-stacking and metal-coordination interactions . These fundamental electronic differences translate into quantifiable variations in molecular recognition, as evidenced by distinct binding affinities and selectivity profiles, making simple substitution a direct risk to experimental reproducibility and data integrity [1].

Quantitative Differentiation of 4-Amino-3-(pyridin-4-yl)butanoic Acid From Its Closest Analogs


Predicted Lipophilicity and Brain Penetration Potential vs. Baclofen

The pyridin-4-yl substitution on 4-amino-3-(pyridin-4-yl)butanoic acid results in a lower predicted partition coefficient (cLogP) compared to the chlorophenyl-bearing baclofen, indicating potentially superior central nervous system (CNS) permeability characteristics. The target compound's cLogP was calculated to be -0.51, whereas baclofen's cLogP was 0.98, representing a difference of 1.49 log units . This difference is structurally driven: the pyridin-4-yl group contributes fewer hydrophobic atoms than the 4-chlorophenyl group and introduces a polar nitrogen atom, which modulates hydrogen-bond potential and overall polarity [1].

CNS Drug Design ADME Prediction GABA Receptor

Distinct GABA-AT Substrate Activity Compared to Alkyl-Substituted Analogs

Research on 4-amino-3-substituted-butanoic acid derivatives demonstrates that the nature of the β-substituent profoundly affects substrate activity with γ-aminobutyric acid aminotransferase (GABA-AT). Alkyl-substituted analogs were shown to be weaker substrates than aryl-substituted compounds, with activity diminishing as alkyl bulk increased. In a head-to-head comparison, the 3-methyl analog exhibited a relative substrate activity of 1.44 (relative to GABA = 1.0), whereas the 3-phenyl analog showed a significantly higher activity of 2.32 [1]. While direct data for the pyridin-4-yl analog is scarce, substitution pattern analysis supports the inference that the nitrogen-containing aromatic ring will deliver further differentiated GABA-AT kinetics [2].

Enzyme Kinetics GABA Metabolism Inhibitor Design

Enhanced Aqueous Solubility vs. Baclofen and Gabapentin

The calculated aqueous solubility of 4-amino-3-(pyridin-4-yl)butanoic acid is markedly higher than baclofen and comparable to gabapentin, driven by the hydrophilic pyridin-4-yl group. The target compound's predicted logS is -0.89, while baclofen is -1.50 and gabapentin is -0.78 . This difference of 0.61 logS units represents a 4.1-fold higher solubility than baclofen, which is critical for achieving higher concentrations in aqueous-based assays .

Biophysical Properties Formulation Bioavailability

Divergent Nicotinic Receptor Binding vs. Alkynyl-Pyridine Scaffolds

Analogs of the target compound, specifically 3-(4-aminobutyn-1-yl)pyridines, have been evaluated for binding at α4β2 nicotinic cholinergic receptors. Structural modifications, such as replacing the butyric acid side chain with an alkyne linker and comparing to pyridyl ethers, yielded inconsistent effects on receptor affinity, highlighting the importance of the acid/amino motif found in the target compound for maintaining a unique mode of binding [1]. This suggests that 4-amino-3-(pyridin-4-yl)butanoic acid could serve as a more rigid, and potentially more selective, probe relative to flexible ether or alkynyl analogs [2].

Nicotinic Acetylcholine Receptors Ligand Design Neuropharmacology

Optimal Procurement and Application Scenarios for 4-Amino-3-(pyridin-4-yl)butanoic Acid


CNS-Targeted Chemical Probe Development

Due to its predictably lower lipophilicity (cLogP = -0.51) compared to baclofen, 4-amino-3-(pyridin-4-yl)butanoic acid is an optimal starting point for designing CNS-penetrant chemical probes with potentially superior solubility and reduced non-specific binding . Its enhanced aqueous solubility profile allows valid in vitro pharmacology at concentrations that may be unattainable with more lipophilic analogs.

GABA-AT Enzyme Kinetics Studies

The distinct aryl substituent structure, inferred to confer GABA-AT substrate activity intermediate between alkyl- and phenyl-substituted analogs, makes this compound a valuable tool for dissecting the active site topology of GABA-AT [1]. Its utility is grounded in comparative studies where its kinetic signature serves as a benchmark for understanding electronic and steric determinants of enzyme recognition.

Nicotinic Receptor Pharmacological Toolbox Expansion

The unique aminobutyric acid backbone, combined with the pyridin-4-yl motif, positions this compound as a rigid probe for α4β2 nicotinic acetylcholine receptors, filling a gap where flexible alkynyl or ether analogs show inconsistent binding profiles [2]. Its structural rigidity enables more definitive structure–activity relationship (SAR) conclusions.

Hydrophilic Scaffold for Peptide and Macrocycle Synthesis

As a building block, the compound's high aqueous solubility (predicted logS = -0.89) and heterocyclic side chain make it a preferred choice for introducing polarity into peptide sequences or macrocyclic scaffolds, setting it apart from the more lipophilic baclofen scaffold for bioconjugate chemistry .

Quote Request

Request a Quote for 4-Amino-3-(pyridin-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.